![molecular formula C43H82O6 B3026150 Hexadecanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026150.png)
Hexadecanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester
Overview
Description
1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol is a triacylglycerol compound characterized by the presence of palmitic acid at the sn-1 and sn-2 positions, and octanoic acid at the sn-3 position . Palmitic acid is a long-chain saturated fatty acid commonly found in both animals and plants, while octanoic acid is a medium-chain fatty acid with a slightly unpleasant rancid taste .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol, palmitic acid, and octanoic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is conducted under reflux conditions .
Industrial Production Methods
In industrial settings, the production of 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol involves the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates. The process may also include purification steps such as distillation and crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fatty acid peroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products
Oxidation: Fatty acid peroxides.
Hydrolysis: Glycerol, palmitic acid, and octanoic acid.
Scientific Research Applications
1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol involves its interaction with cellular membranes and enzymes. Palmitic acid can induce the expression of glucose-regulated protein 78 (GRP78) and CCAAT/enhancer binding protein homologous protein (CHOP) in mouse granulosa cells . Octanoic acid serves as a tremor-suppressing agent and is involved in the production of esters used in perfumery .
Comparison with Similar Compounds
Similar Compounds
1,3-Dipalmitoyl-2-Octanoyl-rac-glycerol: Contains palmitic acid at the sn-1 and sn-3 positions and octanoic acid at the sn-2 position.
1,2-Dipalmitoyl-3-Oleoyl-rac-glycerol: Contains palmitic acid at the sn-1 and sn-2 positions and oleic acid at the sn-3 position.
Uniqueness
1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol is unique due to its specific arrangement of fatty acids, which influences its physical and chemical properties. The presence of both long-chain and medium-chain fatty acids provides a distinct profile for its interactions with biological systems and industrial applications .
Properties
IUPAC Name |
(2-hexadecanoyloxy-3-octanoyloxypropyl) hexadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H82O6/c1-4-7-10-13-15-17-19-21-23-25-27-30-33-36-42(45)48-39-40(38-47-41(44)35-32-29-12-9-6-3)49-43(46)37-34-31-28-26-24-22-20-18-16-14-11-8-5-2/h40H,4-39H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWJYKONNDGWCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H82O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


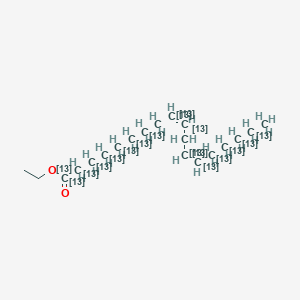
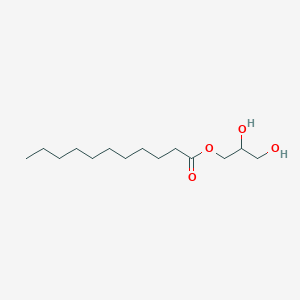

![(9Z)-9-octadecenoic acid, (2R)-3-[(1-oxohexadecyl)oxy]-2-[[1-oxo-12-[(1-oxohexadecyl)oxy]octadecyl]oxy]propyl ester](/img/structure/B3026071.png)
![[3-dodecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B3026072.png)
![9Z-octadecenoic acid, 1,1'-[1-[[(1-oxotetradecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026073.png)
![[2-Hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate](/img/structure/B3026076.png)
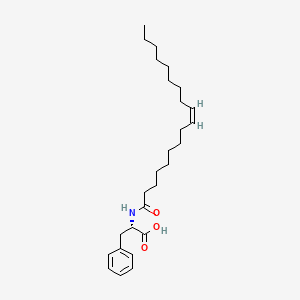
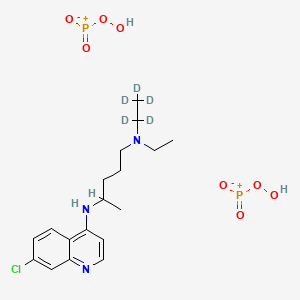
![6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride](/img/structure/B3026080.png)
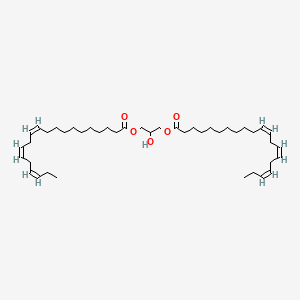
![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxododecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026084.png)


